N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide
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Overview
Description
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of indole, furan, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, furan derivatives, and tetrahydrofuran derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties .
Uniqueness
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide is unique due to its combination of indole, furan, and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide, a compound with the molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of approximately 273.29 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps, including the formation of the tetrahydrofuran ring and the indole moiety. The reaction conditions require careful control over temperature, solvent choice, and reaction time to ensure high yield and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Structural Analysis
The compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its unique structure combines functional groups critical for biological activity, particularly in drug development contexts.
Biological Activity
Research into the biological activity of this compound indicates a range of potential therapeutic effects:
Anticancer Activity
Studies have shown that derivatives of indole compounds exhibit significant anticancer properties. A study reported that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Neuroprotective Effects
Research has indicated that indole derivatives can possess neuroprotective properties. For instance, compounds structurally related to this compound showed promising results in inhibiting neuroinflammation and oxidative stress in neuronal cells . These findings suggest a mechanism involving the modulation of inflammatory pathways, potentially beneficial for conditions like Alzheimer's disease.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes associated with disease processes. Inhibitory studies have revealed that related compounds can effectively inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative disorders . This inhibition is crucial for developing treatments aimed at enhancing cholinergic function in neurodegenerative diseases.
Case Studies and Research Findings
Properties
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(15-3-1-9-23-15)19-13-6-5-12-7-8-20(14(12)11-13)18(22)16-4-2-10-24-16/h1,3,5-6,9,11,16H,2,4,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEXBCQLBFACLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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